2,3-Dimethyl-2H-indazole-6-carboxylic acid

概要

説明

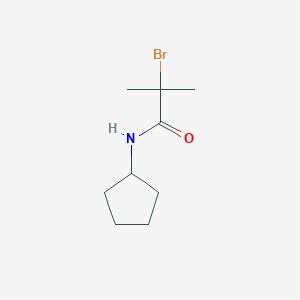

2,3-Dimethyl-2H-indazole-6-carboxylic acid is a chemical compound with the CAS Number: 1234616-78-4 . It has a molecular weight of 190.2 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

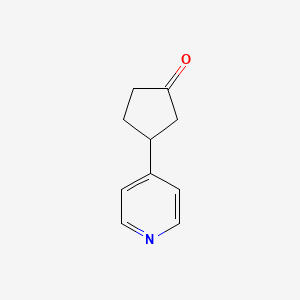

The InChI code for this compound is 1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Synthesis and Structural Chemistry

1,2-Dimethylindazolium-3-carboxylates, derivatives of 2,3-Dimethyl-2H-indazole-6-carboxylic acid, are pseudo-cross-conjugated mesomeric betaines (PCCMB). These derivatives are used in the synthesis of N-heterocyclic carbenes of indazole, which can be utilized to produce intermediary compounds through decarboxylation and reaction with iso(thio)cyanates. This process highlights the chemical versatility and synthetic applications of these derivatives in creating new compounds (Schmidt et al., 2006).

Photocatalytic Reactions

The compound plays a role in transition-metal-free photocatalytic decarboxylative alkylations of 2-aryl-2H-indazoles. This process involves using this compound under visible-light irradiation in green solvents, demonstrating its potential in environmentally friendly chemical synthesis (Ma et al., 2021).

Coordination Chemistry

In coordination chemistry, this compound and its derivatives are used to synthesize and structurally characterize Cu(II) complexes. These complexes exhibit various properties depending on the ligands used, contributing to the understanding of coordination polymers and network structures (Hawes & Kruger, 2014).

Tautomerism Studies

Research on prototropic tautomerism of 3-substituted-2H-indazol-4-ones involves the use of derivatives of this compound. These studies provide insights into structural ambiguities and photophysical properties, contributing to the field of organic chemistry and molecular structure studies (Rana & Chaudhary, 2021).

Chemodivergent Functionalization

The compound is integral to chemodivergent functionalization processes, such as the C-3 functionalization of 2H-indazoles. This reaction pathway indicates its importance in synthesizing various organic compounds under aerobic conditions, highlighting its role in organic synthesis (Bhattacharjee et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

将来の方向性

While specific future directions for 2,3-Dimethyl-2H-indazole-6-carboxylic acid were not found in the search results, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

作用機序

Target of Action

Indazole derivatives, which include 2,3-dimethyl-2h-indazole-6-carboxylic acid, have been reported to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives can interact with their targets and cause changes that result in their medicinal properties . For instance, some indazole derivatives have been found to inhibit the growth of Candida albicans and Candida glabrata .

Biochemical Pathways

Indazole derivatives are known to be involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Result of Action

It is known that indazole derivatives can have various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

特性

IUPAC Name |

2,3-dimethylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBXSICRRCTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1407153.png)

![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)

![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)

![2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1407164.png)

![N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B1407172.png)